molecular formula C7H4BrNO B1329836 3-Bromophenyl isocyanate CAS No. 23138-55-8

3-Bromophenyl isocyanate

Cat. No.: B1329836
CAS No.: 23138-55-8
M. Wt: 198.02 g/mol
InChI Key: VQVBCZQTXSHJGF-UHFFFAOYSA-N
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Description

3-Bromophenyl isocyanate is an organic compound with the molecular formula C7H4BrNO and a molecular weight of 198.02 g/mol . It is a clear, colorless to slightly yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.

Preparation Methods

3-Bromophenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromoaniline with phosgene (COCl2) in the presence of a base such as pyridine . The reaction proceeds as follows:

3-Bromoaniline+Phosgene3-Bromophenyl isocyanate+HCl\text{3-Bromoaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-Bromoaniline+Phosgene→3-Bromophenyl isocyanate+HCl

Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions typically include a solvent such as dichloromethane and a base to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

3-Bromophenyl isocyanate undergoes various types of chemical reactions, including:

  • Substitution Reactions: : It can react with nucleophiles such as amines to form ureas. For example:

    3-Bromophenyl isocyanate+AmineUrea derivative\text{this compound} + \text{Amine} \rightarrow \text{Urea derivative} 3-Bromophenyl isocyanate+Amine→Urea derivative

  • Addition Reactions: : It can react with alcohols to form carbamates. For example:

    3-Bromophenyl isocyanate+AlcoholCarbamate\text{this compound} + \text{Alcohol} \rightarrow \text{Carbamate} 3-Bromophenyl isocyanate+Alcohol→Carbamate

  • Cyclization Reactions: : It can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include amines, alcohols, and bases such as pyridine or triethylamine. The major products formed depend on the specific nucleophile used in the reaction.

Scientific Research Applications

3-Bromophenyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (–NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are important in various chemical and biological processes .

Comparison with Similar Compounds

3-Bromophenyl isocyanate can be compared with other isocyanates such as 4-bromophenyl isocyanate and phenyl isocyanate. While all these compounds contain the isocyanate functional group, this compound is unique due to the presence of a bromine atom at the meta position on the phenyl ring. This substitution can influence the reactivity and properties of the compound, making it distinct from its analogs .

Similar Compounds

  • 4-Bromophenyl isocyanate
  • Phenyl isocyanate
  • 2-Bromophenyl isocyanate

Properties

IUPAC Name

1-bromo-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVBCZQTXSHJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177703
Record name 3-Bromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23138-55-8
Record name 3-Bromophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23138-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromophenyl isocyanate
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Record name 3-Bromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-isocyanatobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromoaniline (2.63 g, 15.3 mmol) was dissolved in ethyl acetate (100 ml) and 1N dry hydrogen chloride in diethyl ether (15.3 ml) was added and the solvents were removed in vacuo. The residue was stripped twice with toluene and the residue was suspended in toluene (30 ml). Diphosgene (6.1 ml) was added and the mixture was refluxed for 1.5 hour. After cooling, the solution was concentrated in vacuo to afford 2.63 g (87%) 3-bromophenyliso-cyanate.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
3-Bromophenyl isocyanate
Reactant of Route 3
Reactant of Route 3
3-Bromophenyl isocyanate
Reactant of Route 4
Reactant of Route 4
3-Bromophenyl isocyanate
Reactant of Route 5
3-Bromophenyl isocyanate
Reactant of Route 6
Reactant of Route 6
3-Bromophenyl isocyanate

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